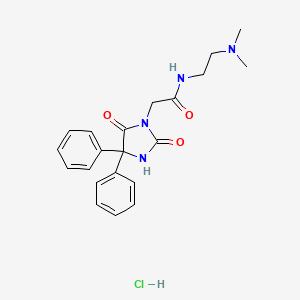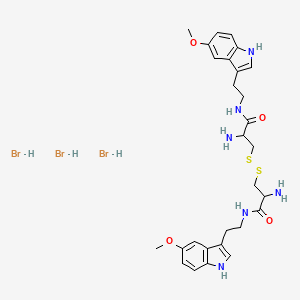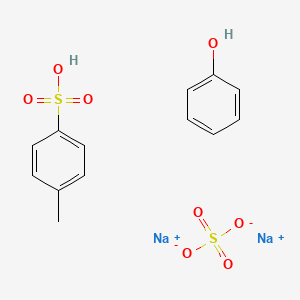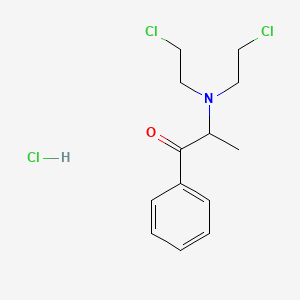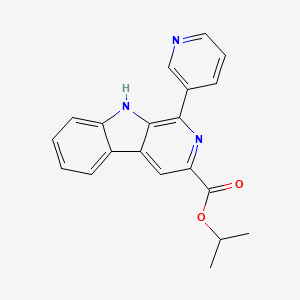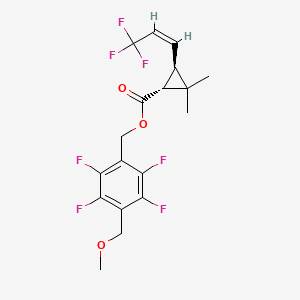
D-Teflumethrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Teflumethrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is chemically identified as [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(1Z)-3,3,3-trifluoroprop-1-en-1-yl]cyclopropane-1-carboxylate . This compound is widely used in pest control due to its high efficacy against a broad spectrum of insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Teflumethrin involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol with 3,3,3-trifluoroprop-1-en-1-yl bromide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified through crystallization and recrystallization techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
D-Teflumethrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can modify its fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and halogenated compounds .
Aplicaciones Científicas De Investigación
D-Teflumethrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of pyrethroid synthesis and reactivity.
Biology: Research on its effects on insect physiology and behavior helps in understanding insecticide resistance mechanisms.
Medicine: Studies on its potential use in controlling vector-borne diseases like malaria and dengue.
Mecanismo De Acción
D-Teflumethrin exerts its insecticidal effects by targeting the nervous system of insects. It acts on the voltage-gated sodium channels in nerve cells, prolonging the open state of these channels. This disruption leads to continuous nerve impulses, causing paralysis and eventual death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparación Con Compuestos Similares
Similar Compounds
- Permethrin
- Cypermethrin
- Deltamethrin
- Flumethrin
Comparison
D-Teflumethrin is unique due to its high efficacy and broad-spectrum activity. Compared to other pyrethroids like permethrin and cypermethrin, this compound has a higher knockdown effect and longer residual activity. Its chemical structure, with multiple fluorine atoms, contributes to its stability and potency .
Propiedades
Número CAS |
1208235-75-9 |
|---|---|
Fórmula molecular |
C18H17F7O3 |
Peso molecular |
414.3 g/mol |
Nombre IUPAC |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-3,3,3-trifluoroprop-1-enyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H17F7O3/c1-17(2)10(4-5-18(23,24)25)11(17)16(26)28-7-9-14(21)12(19)8(6-27-3)13(20)15(9)22/h4-5,10-11H,6-7H2,1-3H3/b5-4-/t10-,11+/m1/s1 |
Clave InChI |
BKACAEJQMLLGAV-KWKBKKAHSA-N |
SMILES isomérico |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C=C\C(F)(F)F)C |
SMILES canónico |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C=CC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


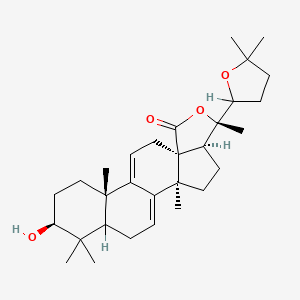
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)

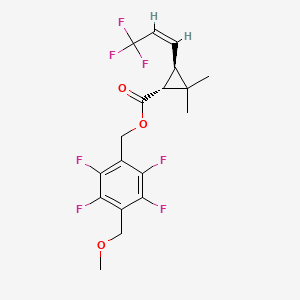
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)



